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Compound of Interest

2-(Trifluoromethoxy)phenylboronic
Compound Name: o
aci

Cat. No.: B156052

CAS Number: 175676-65-0

This technical guide provides a comprehensive overview of 2-
(Trifluoromethoxy)phenylboronic acid, a versatile reagent widely utilized in organic
synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development
professionals, this document details its physicochemical properties, synthesis, applications,
and key experimental protocols, with a focus on its role in modern synthetic methodologies.

Physicochemical and Safety Data

2-(Trifluoromethoxy)phenylboronic acid is a white to light brown crystalline powder.[1] Its
unique properties are largely dictated by the ortho-positioned trifluoromethoxy (-OCF3) group,
which imparts distinct electronic and steric characteristics.[2] The compound is soluble in
methanol and should be stored in a dark, dry place at room temperature.[1][3] It is known to be
moisture-sensitive.[3][4]

Table 1: Physicochemical Properties of 2-(Trifluoromethoxy)phenylboronic acid
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Property Value Reference
CAS Number 175676-65-0 [1][3]
Molecular Formula C7HeBF30s3 [1]
Molecular Weight 205.93 g/mol [1]

Melting Point 118-120 °C [11[3114]
Boiling Point 267.2 £ 50.0 °C (Predicted) [1][3]
Density 1.41 + 0.1 g/cm? (Predicted) [11[3]

pKa 8.14 + 0.53 (Predicted) [11[3]

White to pale brown powder or

Appearance ) [11[3]
crystalline powder

Solubility Soluble in Methanol [11[3]
AIJCNTOYZPKURP-

InChl Key [11[3]

UHFFFAOYSA-N

Table 2: Safety and Hazard Information
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Identifier Code/Statement Reference
GHS Pictogram GHSO07 (Exclamation Mark) [1]
Signal Word Warning [1]

H315 (Causes skin irritation),
H319 (Causes serious eye

Hazard Statements o [1]
irritation), H335 (May cause

respiratory irritation)

P261, P280a, P304+P340,

Precautionary Statements P305+P351+P338, P405, [1]
P501a
Hazard Codes Xi (Irritant), Xn (Harmful) [1][3]

Room Temperature, Sealed in
Storage Temperature ) [1][3]
dry, Keep in dark place

MOISTURE SENSITIVE,
Hazard Class [3]
KEEP COLD

Synthesis of 2-(Trifluoromethoxy)phenylboronic
acid
A common and effective method for the synthesis of 2-(Trifluoromethoxy)phenylboronic acid

involves the lithiation of 1-bromo-2-(trifluoromethoxy)benzene followed by borylation with an
appropriate borate ester.[1][3]

Experimental Protocol: Synthesis from 1-bromo-2-
(trifluoromethoxy)benzene[1][3]

o Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in
anhydrous tetrahydrofuran (28 mL) is prepared in a flame-dried, argon-purged flask and
cooled to -78 °C in a dry ice/acetone bath.

 Lithiation: n-Butyllithium (5.9 mL of a 1.6 M solution in hexanes, 9.5 mmol) is added dropwise
to the stirred solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes at
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this temperature.

o Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is added slowly dropwise to the reaction
mixture.

o Warm-up: The reaction system is allowed to slowly warm to room temperature over a period
of 16 hours.

e Quenching and Work-up: The reaction is quenched with water. The pH is adjusted to be
alkaline using a 2 N NaOH solution, and the mixture is extracted with ethyl acetate.

 Acidification and Extraction: The agueous phase is then acidified to a pH of acidic with a 2 N
HCI solution and stirred for 1 hour at room temperature. The product is extracted again with
ethyl acetate.

 Purification: The combined organic phases are washed sequentially with water and saturated
brine, then dried over anhydrous sodium sulfate.

« |solation: After filtration, the solvent is removed under reduced pressure to yield 2-
(trifluoromethoxy)phenylboronic acid as a white solid (typical yield: ~65%).[1] The
product identity can be confirmed by NMR and mass spectrometry analysis.[1]

2-(Trifluoromethoxy)phenylboronic
acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(Trifluoromethoxy)phenylboronic acid.

Key Applications and Rationale for Use

This reagent is a critical building block in several areas of chemical science, primarily due to
the unique properties imparted by the -OCFs group.[2]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b156052?utm_src=pdf-body
https://www.benchchem.com/product/b156052?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.benchchem.com/product/b156052?utm_src=pdf-body-img
https://www.benchchem.com/product/b156052?utm_src=pdf-body
https://www.benchchem.com/product/B156052
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the -
OCFs group strongly electron-withdrawing, which influences the reactivity of the boronic acid
in cross-coupling reactions and can modulate the binding of the final molecule to biological
targets.[2]

o Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative
metabolism compared to a standard methoxy group (-OCHs).[2] The strong carbon-fluorine
bonds hinder enzymatic degradation, often leading to a longer biological half-life for
pharmaceuticals containing this moiety.[2]

« Steric Influence: The ortho-positioning of the bulky -OCFs group creates specific steric
hindrance that can influence the rotational geometry (atropisomerism) of biaryl products,
providing a useful scaffold for designing selective ligands.[2][5]

Medicinal Chemistry

2-(Trifluoromethoxy)phenylboronic acid is extensively used in the synthesis of biologically
active compounds and potential drug candidates.[6] It serves as a key intermediate for
pharmaceuticals targeting cancer and metabolic disorders.[6] Specific applications include its
use in the preparation of:

Selective estrogen receptor beta (ER[) ligands.[1][3]

Orally active phosphodiesterase 10A (PDE10A) inhibitors.

Transient receptor potential melastatin 8 (TRPM8) antagonists.

Biaryl pyrazole carboxamides as sodium channel blockers for treating neuropathic pain.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling
reactions.[6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic
acid and an aryl or vinyl halide/triflate, producing complex biaryl structures that are scaffolds for
many functional molecules.[6][7] The trifluoromethoxy group enhances reactivity and solubility,
allowing for efficient coupling.[6]
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Materials and Agricultural Science

In materials science, the compound is used to modify surfaces and enhance the properties of
polymers.[6] Its ability to form stable complexes can be exploited to create novel materials with
tailored characteristics.[6] It also plays a role in agricultural chemistry for the development of
effective and more environmentally friendly herbicides and pesticides.[6]

Experimental Protocols: Suzuki-Miyaura Cross-
Coupling

While conditions must be optimized for specific substrates, a general protocol for a Suzuki-
Miyaura reaction provides a solid starting point for researchers.

General Experimental Protocol for Suzuki-Miyaura
Reaction

This protocol is a generalized procedure and should be adapted and optimized for specific
substrates.

o Reagent Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon), add the
aryl halide (1.0 mmol, 1 equiv), 2-(Trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2
equiv), a palladium catalyst (e.g., Pd(OAc)z (0.5-2 mol%) or Pd(PPhs)a (1-5 mol%)), and a
base (e.g., K2COs, Cs2C0s3, or KsPOa, 2-3 equiv).[8][9] If a ligand (e.g., PPhs, SPhos,
XPhos) is required for the chosen catalyst, it is also added at this stage.

e Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene,
DMF, often with water) via syringe.[9][10] The typical concentration is around 0.1-0.5 M with
respect to the limiting reagent.

e Reaction: The mixture is stirred and heated (typically between 80-120 °C) until the starting
material is consumed, as monitored by TLC, GC, or LC-MS.[10][11] Room temperature
reactions are also possible with highly active catalyst systems.[8][12]

» Work-up: After cooling to room temperature, the reaction mixture is diluted with water and
extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
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 Purification: The combined organic layers are washed with brine, dried over an anhydrous
drying agent (e.g., Na2SOa4 or MgSOa), filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel to yield the

desired biaryl product.[8]
Oxidative
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-(Trifluoromethoxy)phenylboronic acid is a highly valuable and versatile reagent in modern
organic and medicinal chemistry. Its unique combination of electronic, steric, and metabolic
stability properties makes it an essential building block for the synthesis of complex molecules,
from advanced materials to life-saving pharmaceuticals. A thorough understanding of its
properties and reaction protocols, particularly for the Suzuki-Miyaura coupling, enables
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researchers to effectively leverage this powerful synthetic tool in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]

e 2. 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | Benchchem [benchchem.com]
o 3. 2-(Trifluormethoxy)phenylboronic acid CAS#: 175676-65-0 [m.chemicalbook.com]

e 4. matrix.staging.lint.co.uk [matrix.staging.lint.co.uk]

¢ 5. Some mechanistic aspects regarding the Suzuki—-Miyaura reaction between selected
ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. chemimpex.com [chemimpex.com]
e 7. uwindsor.ca [uwindsor.ca]

e 8. rsc.org [rsc.org]

e 9. mdpi.com [mdpi.com]

e 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl
Nucleophiles - PMC [pmc.ncbi.nim.nih.gov]

e 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
e 12. pubs.acs.org [pubs.acs.org]

« To cite this document: BenchChem. [An In-depth Technical Guide to 2-
(Trifluoromethoxy)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156052#2-trifluoromethoxy-phenylboronic-acid-cas-
number-175676-65-0]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b156052?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.benchchem.com/product/B156052
https://m.chemicalbook.com/ProductChemicalPropertiesCB6191126_EN.htm
https://matrix.staging.1int.co.uk/sds/MxMSDS_005343.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6142784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6142784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6142784/
https://www.chemimpex.com/products/40127
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/tet-2002-58-9633-suzuki.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc02522a/c4gc02522a1.pdf
https://www.mdpi.com/2073-4344/7/3/76
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1706031
https://pubs.acs.org/doi/10.1021/ja1073799
https://www.benchchem.com/product/b156052#2-trifluoromethoxy-phenylboronic-acid-cas-number-175676-65-0
https://www.benchchem.com/product/b156052#2-trifluoromethoxy-phenylboronic-acid-cas-number-175676-65-0
https://www.benchchem.com/product/b156052#2-trifluoromethoxy-phenylboronic-acid-cas-number-175676-65-0
https://www.benchchem.com/product/b156052#2-trifluoromethoxy-phenylboronic-acid-cas-number-175676-65-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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